

Physical and chemical properties of Daminozide-d4

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Compound of Interest

Compound Name: *Daminozide-d4*

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Daminozide-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Daminozide-d4**, a deuterated analog of the plant growth regulator Daminozide. This document details experimental protocols for its analysis and explores its mechanisms of action, including its role as a selective inhibitor of human histone demethylases.

Core Physical and Chemical Properties

Daminozide-d4, also known as Aminozone-d4, is a synthetic compound primarily utilized as an internal standard for the quantification of Daminozide in various analytical methodologies, particularly in mass spectrometry-based assays.^{[1][2]} Its structural similarity to Daminozide, with the substitution of four hydrogen atoms with deuterium, ensures analogous chemical behavior and chromatographic retention while allowing for mass-based differentiation.

Quantitative Data Summary

The key physical and chemical properties of **Daminozide-d4** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ D ₄ N ₂ O ₃	[1] [2] [3]
Molecular Weight	164.2 g/mol	
Appearance	White to off-white solid	
Melting Point	157 to 160°C	
Solubility	DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml, Slightly soluble in water	
Purity	>99% deuterated forms (d1-d4)	
Storage Temperature	-20°C	
Stability	≥ 4 years at -20°C	
pKa	4.68 (for Daminozide)	

Experimental Protocols

Daminozide-d4 is an essential tool for the accurate quantification of Daminozide in complex matrices such as agricultural products, environmental samples, and biological tissues. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS methods for Daminozide typically involve a derivatization step to improve volatility and chromatographic performance. A general workflow is as follows:

- **Sample Preparation and Extraction:** A representative sample is homogenized. For solid samples like fruits or grains, a specific weight is taken and may require grinding. The sample is then subjected to alkaline hydrolysis, often using a strong base like sodium hydroxide, to convert Daminozide to unsymmetrical dimethylhydrazine (UDMH).

- Internal Standard Spiking: A known concentration of **Daminozide-d4** is added to the sample at the beginning of the extraction process to account for analyte losses during sample preparation and analysis.
- Distillation: The UDMH is separated from the sample matrix via steam distillation.
- Derivatization: The collected UDMH is reacted with a derivatizing agent, such as salicylaldehyde, to form a stable, volatile derivative (salicylaldehyde dimethylhydrazone).
- Extraction of Derivative: The derivative is extracted into an organic solvent, such as n-hexane/acetone.
- GC-MS Analysis: The extracted derivative is injected into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized Daminozide and **Daminozide-d4**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing Daminozide directly without the need for derivatization, leading to simpler and faster sample preparation.

- Sample Preparation and Extraction: The sample is homogenized, and a specific amount is weighed. Extraction is typically performed with a polar solvent like methanol or an acetonitrile/water mixture.
- Internal Standard Spiking: **Daminozide-d4** is added to the sample prior to extraction.
- Cleanup: The crude extract may undergo a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
- LC Separation: The cleaned extract is injected into the LC system. Separation is achieved on a suitable column, often a reversed-phase C18 or a mixed-mode column, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).

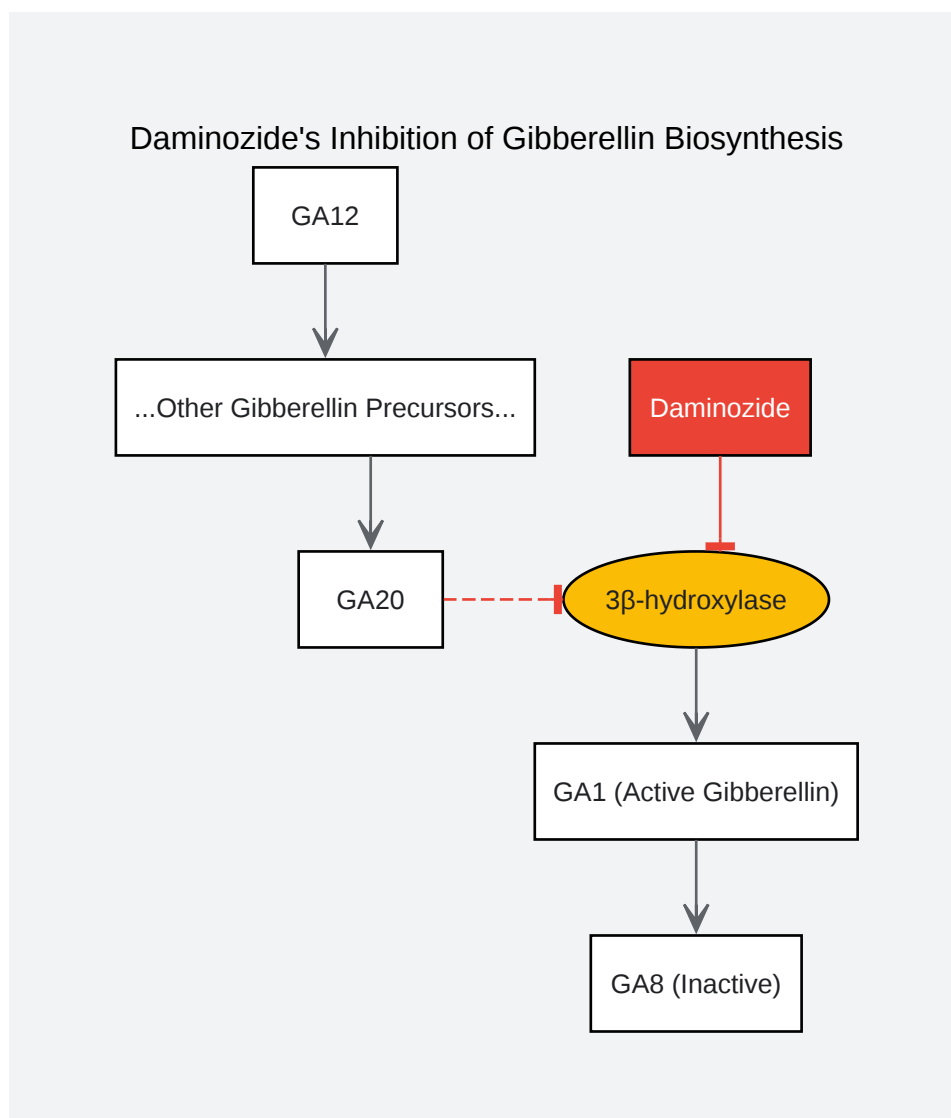
- **MS/MS Detection:** The eluent from the LC is introduced into the tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both Daminozide and **Daminozide-d4** are monitored for highly selective and sensitive quantification.

Signaling Pathways and Mechanisms of Action

While **Daminozide-d4**'s primary application is as an internal standard, its biological activity is presumed to be identical to that of Daminozide. Daminozide is known to have two distinct mechanisms of action: as a plant growth regulator and as an inhibitor of human enzymes.

Inhibition of Gibberellin Biosynthesis in Plants

In plants, Daminozide functions as a growth retardant by inhibiting the biosynthesis of gibberellins, a class of hormones that promote stem elongation. Specifically, it acts on the late stages of the gibberellin biosynthetic pathway.



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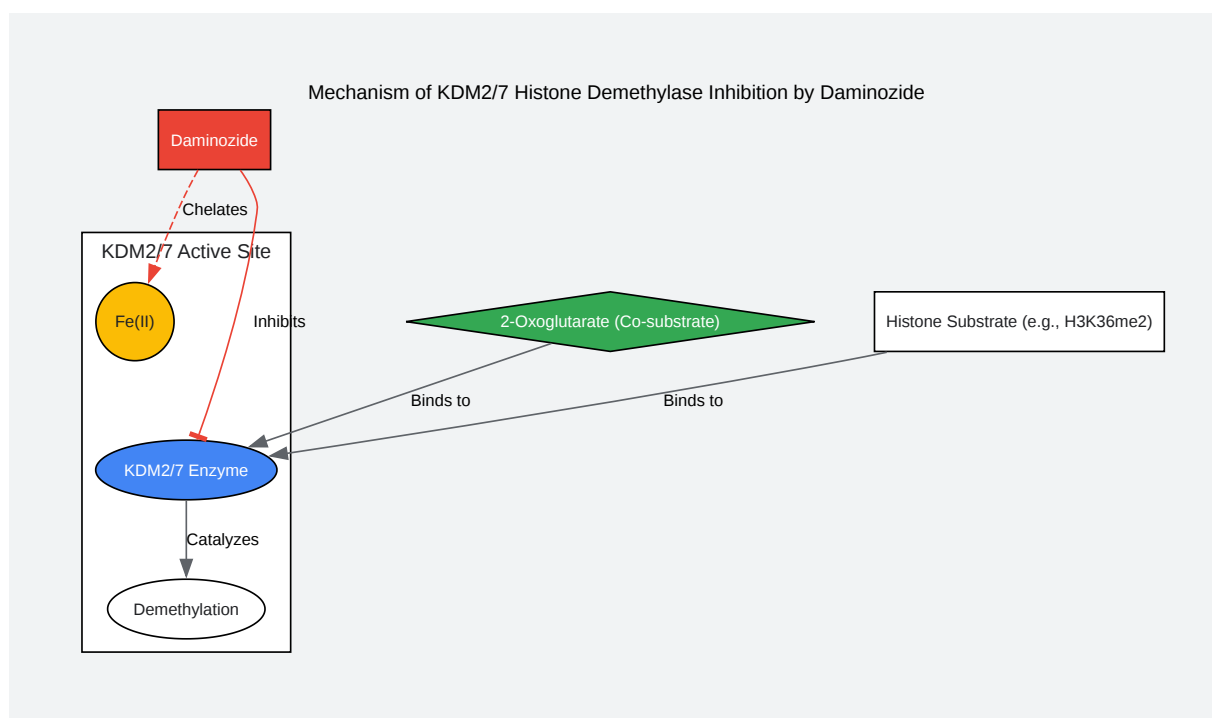
Caption: Daminozide inhibits the 3β-hydroxylase enzyme, blocking the conversion of GA20 to the active GA1.

Inhibition of Human KDM2/7 Histone Demethylases

More recently, Daminozide has been identified as a selective inhibitor of the human KDM2/7 subfamily of Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues.

The inhibitory action of Daminozide occurs through chelation of the active site iron (Fe(II)) via its acyl hydrazide carbonyl and dimethylamino groups, thus preventing the binding of the co-

substrate 2-oxoglutarate (2-OG).



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Caption: Daminozide chelates the active site Fe(II) of KDM2/7, preventing co-substrate binding and catalysis.

Conclusion

Daminozide-d4 is a critical analytical tool for the sensitive and accurate quantification of Daminozide. Its well-characterized physical and chemical properties, coupled with established analytical protocols, make it indispensable for regulatory monitoring and research. Furthermore, the understanding of Daminozide's molecular mechanisms of action, both in

plants and humans, opens avenues for further investigation into its biological effects and potential applications in drug development and epigenetic research. This guide provides a foundational resource for professionals working with this important compound.

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